N-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-Chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a cyclopropyl group, and a fluorophenyl group, all connected to a pyrazolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the chloro- and methyl-substituted phenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the cyclopropyl group: This can be done using cyclopropyl halides in the presence of a base.
Incorporation of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features but with a thiazole ring instead of a pyrazolo[3,4-b]pyridine core.
3-Chloro-4-methylphenyl isocyanate: Contains the same chloro- and methyl-substituted phenyl group but differs in the rest of the structure.
Uniqueness
N~4~-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups and the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H18ClFN4O |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18ClFN4O/c1-13-6-9-15(10-18(13)24)27-23(30)16-11-20(14-7-8-14)28-22-17(16)12-26-29(22)21-5-3-2-4-19(21)25/h2-6,9-12,14H,7-8H2,1H3,(H,27,30) |
InChI Key |
VGFLTAYJJSGJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5)Cl |
Origin of Product |
United States |
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